![molecular formula C11H11N3O3 B2969563 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid CAS No. 97609-03-5](/img/structure/B2969563.png)
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid
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Overview
Description
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine, also known as 3-Hydroxy-1,2,3-benzotriazin-4 (3H)-one, is a chemical compound with the molecular formula C7H5N3O2 . It is used as an organic synthesis material .
Molecular Structure Analysis
The molecular formula of this compound is C7H5N3O2 . Its average mass is 162.126 Da and its monoisotopic mass is 162.030899 Da .Physical And Chemical Properties Analysis
This compound appears as slightly yellow crystals . It has a melting point of 184-189°C, a boiling point of 290.19°C (rough estimate), and a density of 1.041 at 20°C . Its refractive index is 1.476 at 20°C . It is soluble in water or 1% acetic acid . Its pKa is predicted to be 7.78±0.20 .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
A study by Ali et al. (2012) illustrates the application of a photolabile protecting group derived from 4-oxo-butanoic acid in the optical gating of synthetic ion channels. The research demonstrates how the channels' inner surfaces, modified with photolabile hydrophobic molecules, facilitate UV-light-triggered transport of ionic species. This finding has implications for developing light-induced controlled release systems, sensing, and information processing devices (Ali et al., 2012).
Synthesis of Oxaprozin
In another context, Gong-chu (2015) details the synthesis process of oxaprozin, a drug used for treating rheumatism arthritis, starting from benzoin and succinic anhydride to produce an intermediate compound related to 4-oxo-butanoic acid. This process underscores the compound's relevance in pharmaceutical manufacturing (Gong-chu, 2015).
Advanced Organic Synthesis
Further, Abubshait (2007) explored the synthesis of novel indolylpyridazinone derivatives, starting from 4-anthracen-9-yl-4-oxo-but-2-enoic acid. This work showcases the compound's utility in creating molecules with potential biological activity, highlighting its importance in the development of new therapeutic agents (Abubshait, 2007).
Corrosion Inhibitors for Waterborne Coatings
Braig (1998) discusses the use of complexes based on 4-methyl-γ-oxo-benzene-butanoic acid as new corrosion inhibitors for waterborne coatings. These inhibitors represent a significant advancement over traditional materials, offering compatibility and performance benefits in waterborne technology (Braig, 1998).
Antitumor Agent DNA Cleavage
Daniels and Gates (1996) provide evidence for the involvement of hydroxyl radicals in DNA cleavage by the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide, highlighting the compound's critical role in bioreductive activation and selective targeting of oxygen-deficient cells (Daniels & Gates, 1996).
Safety and Hazards
This compound is classified as an explosive with a major explosion hazard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing the compound in a specific manner .
properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCNOKFGMNKFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid |
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